

Application Note: Target Deconvolution of Pyrimethamine via Chemical Proteomics

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Compound of Interest

Compound Name: *Pyrimethamine Biotin*

CAS No.: 1219358-20-9

Cat. No.: B564538

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Abstract & Introduction

Pyrimethamine (PYR) is a cornerstone antifolate therapeutic, primarily targeting dihydrofolate reductase (DHFR) in Plasmodium and Toxoplasma species.[1][2] Despite its efficacy, the emergence of resistance mutations (e.g., dhfr S108N) and the need for drug repurposing in oncology require a deeper understanding of its interactome.

This Application Note details a high-stringency Compound-Centric Chemical Proteomics (CCCP) workflow. Unlike genetic screens, this approach maps the physical interactome of the drug in a native proteome context. We utilize a Pyrimethamine-Biotin conjugate probe to enrich for specific binders, coupled with quantitative Mass Spectrometry (MS) to differentiate true targets from non-specific background.

Key Applications

- Off-Target Discovery: Identify non-DHFR toxicity drivers in human host cells.
- Resistance Mapping: Quantify binding affinity loss in mutant Plasmodium strains.

- Mechanism of Action (MoA): Validate secondary targets in repurposing PYR for cancer therapy.

Phase I: Probe Design & Synthesis Strategy

The "Make or Break" Step: The success of chemical proteomics relies entirely on the probe's ability to mimic the parent drug. You cannot simply attach biotin to any available functional group.

Structure-Activity Relationship (SAR) Analysis

Before synthesis, you must analyze the crystal structure of PYR bound to DHFR (e.g., PDB: 3QG2 or 1J3I).

- Pharmacophore: The 2,4-diamino-pyrimidine moiety is critical for hydrogen bonding with Asp54 (in *P. falciparum*) or Asp27 (human). Modifying these amines usually abolishes activity.
- Attachment Point: The phenyl ring's para-position (normally occupied by Chlorine) or the C6-ethyl group are candidate sites.
 - Recommendation: Use the C6-ethyl position or replace the para-Cl with a functionalized linker if in silico docking confirms the hydrophobic pocket can accommodate the extension.

Linker Strategy

- Composition: Use a PEG (Polyethylene Glycol) linker (PEG3 to PEG6).
- Logic: Alkyl linkers are too hydrophobic and increase non-specific binding. PEG increases water solubility and provides the necessary "reach" for the biotin to access the streptavidin bead without the protein sterically hindering the interaction.

The Probe Construct[3][4]

- Warhead: Pyrimethamine (functionalized).[1]
- Linker: PEG-4 (approx. 15-20 Å length).

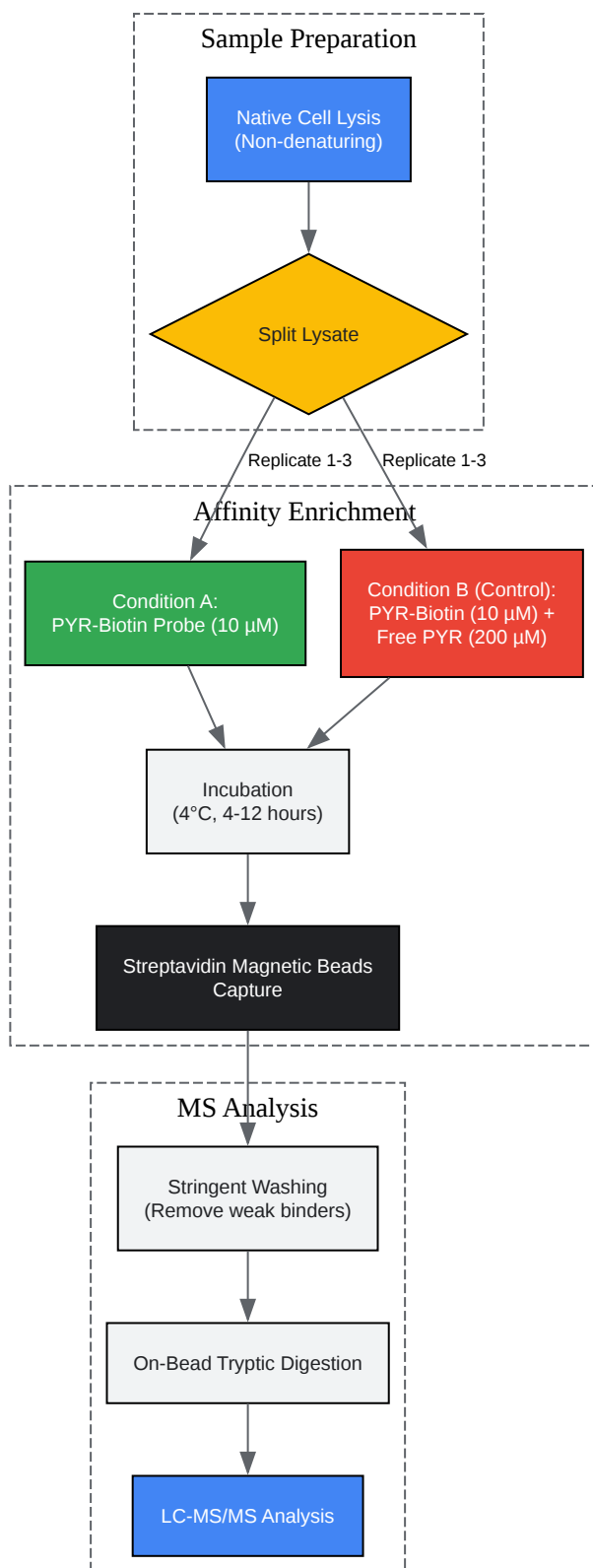
- Handle: Biotin (binds Streptavidin with

M).[3]

Phase II: Experimental Workflow

Core Directive: This protocol uses a Competition Control. This is not optional. You must perform two parallel conditions to statistically filter false positives.

Workflow Logic Visualization



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Caption: Comparative workflow for target identification. Condition B (Competition) reveals specific binders by displacing the probe with excess free drug.

Detailed Protocol

Step 1: Native Lysis

- Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% NP-40, 1 mM MgCl₂, 1x Protease/Phosphatase Inhibitor Cocktail.
- Expert Insight: Avoid SDS or Urea. We need to preserve the protein's tertiary structure so the drug can bind its pocket.
- Procedure: Lyse

cells per replicate. Clarify by centrifugation (, 15 min, 4°C). Adjust protein concentration to 2 mg/mL.

Step 2: Affinity Enrichment (The Pull-Down)

- Pre-clearing: Incubate lysate with pure Streptavidin beads for 1 hour to remove endogenous biotinylated proteins (e.g., Carboxylases). Discard these beads.
- Incubation (The Competition):
 - Group A (Enrichment): Lysate + PYR-Biotin Probe (10 μM).
 - Group B (Competition): Lysate + Free Pyrimethamine (200 μM) + PYR-Biotin Probe (10 μM). Add Free PYR 30 mins prior to the Probe.
- Capture: Add Streptavidin Magnetic Beads (50 μL slurry) and rotate overnight at 4°C.

Step 3: Washing & Digestion

- Wash 1-2: Lysis Buffer (removes bulk cytosolic proteins).
- Wash 3-4: 50 mM Tris-HCl, 500 mM NaCl (high salt disrupts weak electrostatic non-specifics).

- Wash 5: 50 mM Ammonium Bicarbonate (removes detergent for MS compatibility).
- Elution/Digestion: Perform On-Bead Digestion using Trypsin (1 µg) overnight at 37°C.
 - Why On-Bead? Eluting with biotin requires harsh conditions (boiling/acid) or huge excess of biotin which interferes with LC. On-bead digestion yields cleaner peptides.

Phase III: Data Analysis & Visualization

Raw MS data must be processed (e.g., MaxQuant, Proteome Discoverer) and filtered.

Quantitative Filtering Criteria

A "True Target" must satisfy these conditions:

- Enrichment: High intensity in Group A (Probe).
- Competition: Significantly reduced intensity (>50% reduction) in Group B (Probe + Free Drug).
- Statistical Significance: P-value < 0.05 (t-test).

Data Presentation: The Volcano Plot

Visualizing the competition effect is standard.

- X-axis:
(Fold Change: Group A / Group B).
- Y-axis:
(P-value).
- Target Zone: Top right quadrant (High enrichment, High significance).

Summary Table: Expected Results

Protein Category	Example	Behavior in Group A (Probe)	Behavior in Group B (Competition)	Interpretation
Primary Target	DHFR	High Intensity	Low / Absent	Validated Target
Off-Target	Kinases (e.g., DYRK1A)	High Intensity	Reduced	Novel Off-Target
Background	HSP70, Actin	High Intensity	High Intensity	Non-specific Binder
Endogenous Biotin	Pyruvate Carboxylase	High Intensity	High Intensity	False Positive (Filter out)

Troubleshooting & Expert Tips

- Solubility Issues: If the PYR-Biotin probe precipitates, dissolve in DMSO first, ensuring final DMSO concentration in lysate is <1%.
- Steric Hindrance: If DHFR is not enriched, the linker attachment point is likely blocking the active site. Re-visit the SAR design.
- Low Yield: Check the "Flow-Through". If the probe is still in the supernatant, the bead capacity was exceeded or the binding time was insufficient.

References

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